molecular formula C79H102ClN21O14 B142679 Qcpppvapa CAS No. 138111-67-8

Qcpppvapa

Cat. No. B142679
M. Wt: 1605.2 g/mol
InChI Key: SZRIOVPVLPDSEJ-MQPGEAFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Qcpppvapa is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Qcpppvapa is not yet fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and cancer cell growth. The compound has been found to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Qcpppvapa has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Qcpppvapa for lab experiments is its selectivity for specific enzymes involved in inflammation and cancer cell growth. This selectivity allows researchers to study the specific effects of the compound on these enzymes without affecting other biochemical pathways. However, the compound's complex synthesis process and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for research on Qcpppvapa. One area of interest is the development of novel synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, there is a need for more extensive studies on the compound's safety and toxicity to determine its potential for clinical use.
Conclusion
In conclusion, Qcpppvapa is a synthetic compound with significant potential for scientific research. Its unique synthesis method, selectivity for specific enzymes, and potential applications in the treatment of inflammation and cancer make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action, safety, and potential for clinical use.

Synthesis Methods

The synthesis of Qcpppvapa involves a multi-step process that requires expertise in organic chemistry. The process involves the reaction of several chemical compounds, including piperidine, 1,3-dichloro-2-propanol, and N,N-diisopropylethylamine. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and requires careful monitoring of the reaction conditions, including temperature, pressure, and reaction time.

Scientific Research Applications

Qcpppvapa has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to have significant anti-inflammatory properties. It has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

138111-67-8

Product Name

Qcpppvapa

Molecular Formula

C79H102ClN21O14

Molecular Weight

1605.2 g/mol

IUPAC Name

N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C79H102ClN21O14/c1-45(2)65(98-67(105)54(81)16-7-9-31-91-69(107)59-18-8-10-30-89-59)71(109)96-60(19-12-32-92-78(85)86)74(112)99-35-13-20-64(99)76(114)101(73(111)57(84)38-47-21-25-52(80)26-22-47)79(4,66(104)61(94-46(3)103)40-50-36-51-15-5-6-17-58(51)93-42-50)77(115)100(75(113)63(44-102)97-68(106)55(82)39-49-14-11-29-87-41-49)72(110)56(83)37-48-23-27-53(28-24-48)95-70(108)62-43-88-33-34-90-62/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,36,41-43,45,48,53-57,60-61,63-65,102H,7,9,12-13,16,19-20,23-24,27-28,31-32,35,37-40,44,81-84H2,1-4H3,(H,91,107)(H,94,103)(H,95,108)(H,96,109)(H,97,106)(H,98,105)(H4,85,86,92)/t48?,53?,54-,55-,56+,57-,60+,61-,63+,64+,65+,79+/m1/s1

InChI Key

SZRIOVPVLPDSEJ-MQPGEAFOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N

SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N

synonyms

N-Ac-3-Qal-4ClPhe-3-Pal-Ser-PzACAla-PicLys-Val-Arg-Pro-AlaNH2
N-acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)picolinoyllysyl-valyl-arginyl-prolyl-alaninamide
QCPPPVAPA

Origin of Product

United States

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